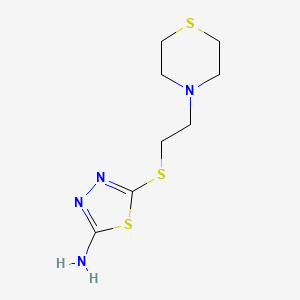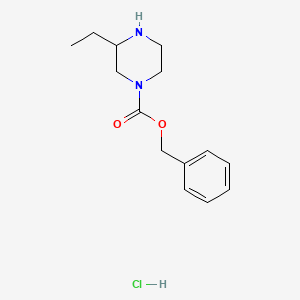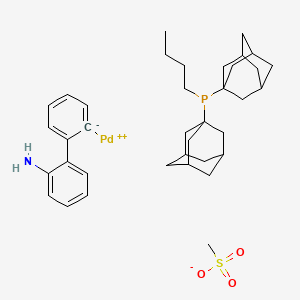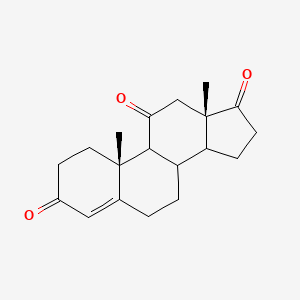
5-((2-Thiomorpholinoethyl)thio)-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((2-Thiomorpholinoethyl)thio)-1,3,4-thiadiazol-2-amine: is a chemical compound that belongs to the class of thiadiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-((2-Thiomorpholinoethyl)thio)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-amino-1,3,4-thiadiazole with 2-chloroethylthiomorpholine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the thiomorpholine moiety, resulting in the formation of various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, 5-((2-Thiomorpholinoethyl)thio)-1,3,4-thiadiazol-2-amine has been studied for its potential antimicrobial and antifungal properties. It has shown promising activity against a range of bacterial and fungal strains.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used as a corrosion inhibitor and as an additive in lubricants. Its chemical stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 5-((2-Thiomorpholinoethyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation .
相似化合物的比较
- 2-(1-(2-Morpholinoethyl)-1H-1,2,3-triazol-4-yl)phenol (PMorph)
- 2-(1-(3-Hydroxypropyl)-1H-1,2,3-triazol-4-yl)phenol (POH)
- 2-(1-(2-Thiomorpholinoethyl)-1H-1,2,3-triazol-4-yl)phenol (PTMorph)
Comparison: Compared to similar compounds, 5-((2-Thiomorpholinoethyl)thio)-1,3,4-thiadiazol-2-amine exhibits unique properties due to the presence of the thiadiazole ring and the thiomorpholine moiety. These structural features contribute to its distinct reactivity and biological activity. For instance, the thiadiazole ring enhances its ability to interact with specific molecular targets, while the thiomorpholine moiety provides additional sites for chemical modification .
属性
分子式 |
C8H14N4S3 |
|---|---|
分子量 |
262.4 g/mol |
IUPAC 名称 |
5-(2-thiomorpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H14N4S3/c9-7-10-11-8(15-7)14-6-3-12-1-4-13-5-2-12/h1-6H2,(H2,9,10) |
InChI 键 |
IHINXZFUNHFWNP-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCN1CCSC2=NN=C(S2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B14791811.png)

![3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione](/img/structure/B14791832.png)



![3-[(1E)-2-phenylethenyl]cinnoline](/img/structure/B14791843.png)
![2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid](/img/structure/B14791870.png)

![[(2S)-2-amino-2-methylcyclopentyl]methanol](/img/structure/B14791882.png)
![1,6-Dibenzyl-3-hydroxy-2,3,4,4a,5,7a-hexahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B14791885.png)

![Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-3-(2-methylpropyl)-](/img/structure/B14791896.png)
